2-(3-Amino-5-bromopyridin-2-YL)acetonitrile
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Overview
Description
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile typically involves the bromination of 2-amino-3-pyridineacetonitrile. The reaction conditions often include the use of bromine or a brominating agent in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Nitro derivatives of the pyridine ring.
Reduction Products: Amine derivatives of the pyridine ring.
Scientific Research Applications
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is primarily related to its ability to interact with various molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-5-chloropyridin-2-yl)acetonitrile
- 2-(3-Amino-5-fluoropyridin-2-yl)acetonitrile
- 2-(3-Amino-5-iodopyridin-2-yl)acetonitrile
Uniqueness
2-(3-Amino-5-bromopyridin-2-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules .
Properties
CAS No. |
886373-07-5 |
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Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-6(10)7(1-2-9)11-4-5/h3-4H,1,10H2 |
InChI Key |
XPNAYEYTCMRSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)CC#N)Br |
Origin of Product |
United States |
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